molecular formula C15H21NO3 B1318611 4-(3-(Piperidin-1-yl)propoxy)benzoic acid CAS No. 767286-87-3

4-(3-(Piperidin-1-yl)propoxy)benzoic acid

Cat. No. B1318611
CAS RN: 767286-87-3
M. Wt: 263.33 g/mol
InChI Key: ONYUPIAZASQLKZ-UHFFFAOYSA-N
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Description

4-(3-(Piperidin-1-yl)propoxy)benzoic acid (4-PPBA) is an organic compound that belongs to the piperidine family of compounds, which are hydroxy-substituted aromatic compounds. 4-PPBA has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a synthetic intermediate in the synthesis of various drugs and pharmaceuticals, as well as in the production of fine chemicals. 4-PPBA has also been found to have a variety of biochemical and physiological effects, making it a useful compound for laboratory experiments and research.

Scientific Research Applications

Proteomics Research

In the field of proteomics, this compound is utilized for the study of protein interactions and functions. Its structural properties allow it to bind to specific proteins, aiding in the identification and analysis of protein complexes and pathways .

Drug Discovery

The piperidine nucleus is a common motif in medicinal chemistry. Modifications on the benzoic acid moiety, like the one present in this compound, can lead to significant changes in biological activity. It’s used in the synthesis of potential therapeutic agents, where its efficacy and safety are evaluated .

Molecular Docking Studies

This compound is valuable in computational biology for molecular docking simulations. It helps in predicting the orientation of a compound when it binds to a target enzyme or receptor, which is crucial for drug design and development .

Antimicrobial Research

The structural features of this compound, particularly the piperidinyl group, are explored for their antimicrobial properties. Researchers investigate its effectiveness against various bacterial and fungal strains, contributing to the development of new antibiotics .

Pharmacokinetics

In pharmacokinetic studies, this compound is used to understand the absorption, distribution, metabolism, and excretion (ADME) of potential drugs. Its physicochemical properties make it a suitable candidate for such analyses .

Chemical Biology

Chemical biologists use this compound as a tool to probe biological systems. It can act as a modulator of biological functions, helping to elucidate the underlying mechanisms of various cellular processes .

Neuropharmacology

Due to the presence of the piperidine ring, this compound is of interest in neuropharmacological research. It’s studied for its potential effects on the central nervous system, including cognition and neurological disorders .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of complex molecules. Its reactive sites are exploited to create diverse chemical structures with potential applications in various industries .

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information .

Mechanism of Action

Target of Action

Piperidine derivatives have been known to exhibit a wide range of biological activities

Mode of Action

The exact mode of action of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with a piperidine nucleus have been found to interact with various biological targets, leading to a range of effects .

Pharmacokinetics

The compound’s molecular weight of 26334 suggests it may have suitable properties for absorption and distribution

Result of Action

Some piperidine derivatives have been found to exhibit antimicrobial activity , suggesting that this compound may have similar effects. More research is needed to confirm these effects.

properties

IUPAC Name

4-(3-piperidin-1-ylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-15(18)13-5-7-14(8-6-13)19-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYUPIAZASQLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589800
Record name 4-[3-(Piperidin-1-yl)propoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

767286-87-3
Record name 4-[3-(Piperidin-1-yl)propoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To methyl 4-(3-piperidin-1-ylpropoxy)benzoate ax15 (4.41 g, 15.9 mmol, 1 eq) in ethanol (160 ml) is added a 5 N aqueous solution of sodium hydroxide (9.54 ml, 47.7 mmol, 3 eq) and the mixture is stirred at 60° C. for 4 h and at 28° C. overnight. The mixture is concentrated under vacuum to give a white solid, which is then dissolved in a 1:1 mixture of ethanol/water (100 ml). A solution of 5 N aqueous hydrochloric acid is then added until the pH of the mixture reaches 2-3. The ethanol is then evaporated under vacuum and the mixture filtered to give a white solid. This solid is washed with water and dried under vacuum at 40° C.
Name
methyl 4-(3-piperidin-1-ylpropoxy)benzoate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
9.54 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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